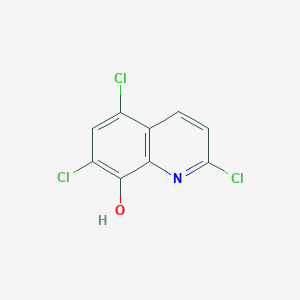

2,5,7-Trichloroquinolin-8-ol

説明

2,5,7-Trichloroquinolin-8-ol is a chemical compound with the molecular formula C9H4Cl3NO. It has a molecular weight of 248.49 . The IUPAC name for this compound is 2,5,7-trichloro-8-quinolinol .

Molecular Structure Analysis

The molecular structure of 2,5,7-Trichloroquinolin-8-ol is planar . The InChI code for this compound is 1S/C9H4Cl3NO/c10-5-3-6(11)9(14)8-4(5)1-2-7(12)13-8/h1-3,14H .科学的研究の応用

Medicine: Anticancer Research

2,5,7-Trichloroquinolin-8-ol has been studied for its potential in anticancer therapy. Quinoline derivatives, including this compound, have shown the ability to bind with DNA, impede DNA synthesis, and cause oxidative stress, making them promising candidates for cancer treatment .

Agriculture: Pesticide Formulation

In agriculture, 2,5,7-Trichloroquinolin-8-ol could be utilized in the development of hydrogel-based pesticide release devices. These devices offer controlled release of active ingredients, leading to reduced environmental pollution and improved stability against degradation .

Material Science: Advanced Material Synthesis

This compound may play a role in the synthesis of advanced materials, such as micro-/nano-structured hollow spheres, which are crucial for energy conversion and storage technologies. These materials are integral to innovations in solar cells, fuel cells, lithium-ion batteries, and supercapacitors .

Environmental Science: Pollution Control

2,5,7-Trichloroquinolin-8-ol could be involved in environmental applications, particularly in the synthesis of compounds that address environmental concerns. Its derivatives may contribute to cleaner power sources and pollution control strategies.

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 2,5,7-Trichloroquinolin-8-ol can be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in quality control and method validation .

Biochemistry: Enzyme Inhibition

The compound’s role in biochemistry could be significant, particularly in the study of enzyme inhibition and antioxidant activity. Its structure allows for interaction with biological molecules, which can be crucial in understanding cellular processes .

Pharmacology: Drug Development

In pharmacology, 2,5,7-Trichloroquinolin-8-ol is part of the quinoline family, which is a vital scaffold for drug discovery. It has been used in the synthesis of compounds with various biological activities, which are essential for developing new medications .

Chemical Engineering: Process Optimization

Lastly, in chemical engineering, this compound may be used in process optimization and the development of synthetic pathways. Its properties can influence reaction mechanisms and kinetics, which are fundamental in designing efficient chemical processes .

特性

IUPAC Name |

2,5,7-trichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO/c10-5-3-6(11)9(14)8-4(5)1-2-7(12)13-8/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYAAVABXPAIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=C2O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354060 | |

| Record name | 2,5,7-trichloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,7-Trichloroquinolin-8-ol | |

CAS RN |

101870-58-0 | |

| Record name | 2,5,7-trichloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

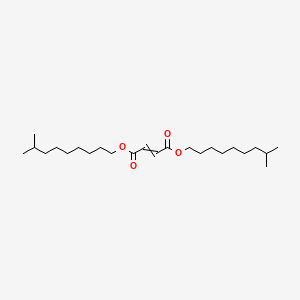

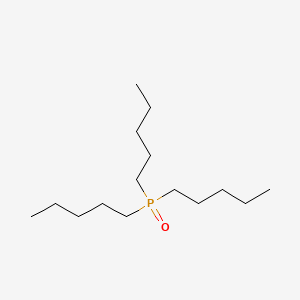

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

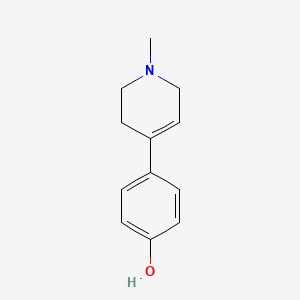

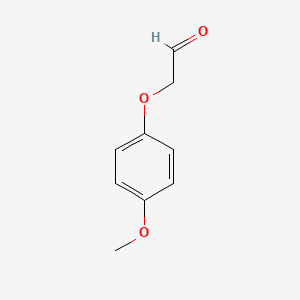

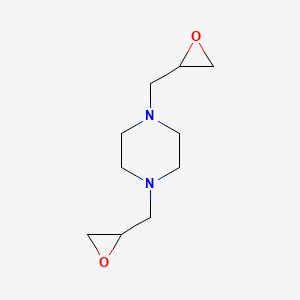

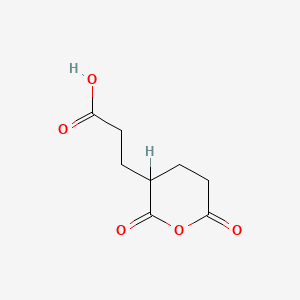

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-5-[[3-[(phenylsulphonyl)oxy]phenyl]azo]nicotinonitrile](/img/structure/B1606197.png)